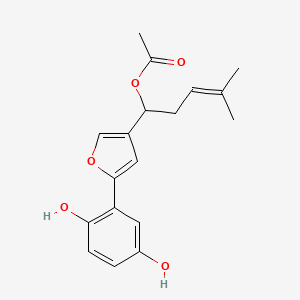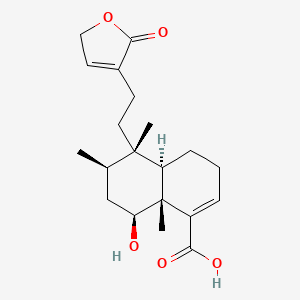
UR-144 N-pentanoic acid metabolite-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UR-144 N-pentanoic acid metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of UR-144 N-pentanoic acid metabolite by GC- or LC-mass spectrometry (MS). UR-144 is a potent synthetic cannabinoid (CB) that preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-pentanoic acid metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. This metabolite should be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Enzyme-linked Immunosorbent Assay for Synthetic Cannabinoid Detection
UR-144 N-pentanoic acid metabolite-d5 is utilized in enzyme-linked immunosorbent assays (ELISAs) to detect the use of synthetic cannabinoids like UR-144 in urine. This approach is essential in drug testing, as it identifies specific metabolites related to synthetic cannabinoid use, demonstrating a significant cross-reactivity with various metabolites of UR-144 and related compounds (Mohr et al., 2014).
Hair Analysis for Synthetic Cannabinoid Metabolites
The metabolite is also crucial in the analysis of hair samples for determining the use of synthetic cannabinoids. Techniques developed for this purpose aim to quantify UR-144 and its metabolites in hair samples. Such analysis provides critical evidence in cases of synthetic cannabinoid use and helps in differentiating between direct consumption and passive exposure (Park et al., 2015).
Comparative Analysis of Synthetic Cannabinoids in Urine
UR-144 N-pentanoic acid metabolite-d5 is also significant in comparative studies using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the determination of synthetic cannabinoids in urine. This application is crucial for forensic cases, providing a comprehensive understanding of synthetic cannabinoid use and aiding in the development of accurate and efficient screening methods (Berg et al., 2016).
Metabolic Profiling and Forensic Toxicology
The UR-144 N-pentanoic acid metabolite-d5 plays a role in the field of forensic toxicology, particularly in the identification and understanding of the metabolic pathways of synthetic cannabinoids. Its detection and analysis contribute to a deeper understanding of the metabolism of these substances, which is critical for forensic investigations and the interpretation of toxicological findings (Adamowicz et al., 2013).
Eigenschaften
Produktname |
UR-144 N-pentanoic acid metabolite-d5 |
|---|---|
Molekularformel |
C21H22D5NO3 |
Molekulargewicht |
346.5 |
InChI |
InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24)/i5D,6D,9D,10D,13D |
InChI-Schlüssel |
UUTHIAPDCFFQKQ-FOZLTFMXSA-N |
SMILES |
O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCCC(O)=O)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonyme |
XLR11 N-pentanoic acid metabolite-d5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







